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Abstract

Linogliride is a potent, orally active hypoglycemic agent that garnered significant interest for
the treatment of non-insulin-dependent diabetes mellitus (NIDDM). As a member of the
guanidine class of compounds, its mechanism of action is centered on the inhibition of ATP-
sensitive potassium (KATP) channels in pancreatic (3-cells, leading to enhanced insulin
secretion. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological profile of Linogliride. Detailed signaling
pathways and a summary of key experimental findings are presented to elucidate its mode of
action. While specific experimental protocols from seminal studies were not fully accessible,
this paper synthesizes available data to offer a thorough understanding of this once-promising
therapeutic agent.

Chemical Structure and Identity

Linogliride is chemically designated as N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-4-
morpholinecarboxamidine. It is also known by its developmental code McN-3935. The molecule
consists of a central guanidine core substituted with a 1-methyl-2-pyrrolidinylidene group, a
phenyl group, and a 4-morpholinyl group.
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Table 1: Chemical Identifiers for Linogliride and Linogliride Fumarate

Identifier Linogliride Linogliride Fumarate

N-(1-methyl-2- (2E)-but-2-enedioic acid;N-(1-
rrolidinylidene)-N'- methyl-2-pyrrolidinylidene)-N'-

IUPAC Name by Y ) yrepy Y )
phenylmorpholine-4- phenylmorpholine-4-
carboximidamide carboximidamide

CAS Number 75358-37-1[1] 78782-47-5[2]

Molecular Formula C16H22N40[1] C20H26N40s[2]

Synonyms

McN-3935, Linogliridum,
Linoglirida

McN-3935 Fumarate

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and

pharmacokinetic profile. While experimentally determined data for Linogliride free base is

limited in the available literature, computed properties and experimental data for its salts

provide valuable insights.

Table 2: Physicochemical Properties of Linogliride and Linogliride Fumarate

Linogliride Fumarate

Property Linogliride (Computed)

(Computed)
Molecular Weight 286.37 g/mol [1] 402.44 g/mol
Topological Polar Surface Area  40.4 A2 115 A2
Hydrogen Bond Donor Count 1 3
Hydrogen Bond Acceptor 4 .
Count
Rotatable Bond Count 2 5
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A study by Chrzanowski and Ahmad investigated the pH-solubility profiles of Linogliride and
several of its salts to evaluate their potential for extended-release formulations. The solubilities
were determined at various pH values, providing crucial data for understanding its behavior in
the gastrointestinal tract.

Table 3: pH-Solubility Profile of Linogliride and its Salts (mg/mL)

oH Linogliride Linogliride Linogliride Linogliride 1-
(Free Base) Fumarate Pamoate Napsylate
1.43 >100 >100 10.3 0.8
2.4 >100 >100 2.9 0.8
3.4 26.8 35.1 1.1 0.8
4.4 1.9 2.1 0.9 0.8
5.5 0.2 0.2 0.9 0.8
6.5 0.1 0.1 0.9 0.8
7.5 0.1 0.1 0.9 0.8
8.3 0.1 0.1 0.9 0.8

Data extracted from Chrzanowski and Ahmad, 2017.

Pharmacological Properties and Mechanism of
Action

Linogliride is an insulin secretagogue, meaning it stimulates the secretion of insulin from
pancreatic [3-cells. Its primary molecular target is the ATP-sensitive potassium (KATP) channel,
a key regulator of 3-cell membrane potential and insulin release.

Signaling Pathway of Linogliride-Induced Insulin
Secretion
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The mechanism of action of Linogliride is initiated by its binding to and inhibition of the KATP
channels on the pancreatic B-cell membrane. This inhibition leads to a cascade of events
culminating in the exocytosis of insulin-containing granules.

Extracellular Space Plasma Membrane

L Inhibition | [ESNSIEE Leads to
Linogliride gl (SUR1/Kir6.2)
Intracellular Space
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Click to download full resolution via product page
Linogliride's mechanism of action in pancreatic [3-cells.

Key Experimental Findings

Seminal studies in the late 1980s and early 1990s established the pharmacological profile of
Linogliride. While the full experimental protocols from these studies could not be retrieved for
this guide, a summary of their key findings is presented below.

Clinical Efficacy in NIDDM Patients

A clinical trial conducted by Levin et al. (1987) investigated the hypoglycemic activity of
Linogliride fumarate in patients with NIDDM. The study demonstrated that short-term therapy
with Linogliride significantly lowered both fasting and postprandial glucose levels. This effect
was associated with a notable increase in insulin secretion, confirming its role as an insulin

secretagogue in a clinical setting.

Table 4: Summary of Clinical Trial Results (Levin et al., 1987)
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Parameter Baseline Day 7 of Treatment  p-value

Fasting Glucose

237 +52 199 + 59 <0.01
(mg/dL)
8-hour Glucose AUC

2121 + 617 1781 + 631 <0.01
(mg/dL-h)
Insulin AUC (uU/mL-h) 380 + 327 610 + 417 <0.01

Data are presented as mean = SD. AUC refers to the area under the curve.

In Vitro Studies on Perfused Rat Pancreas

Research by Ronner et al. (1991) utilized a perfused rat pancreas model to investigate the
direct effects of Linogliride on hormone release. This experimental setup allows for the study
of pancreatic function in isolation, providing clear insights into the drug's mechanism without
the confounding variables of an in vivo system. Their findings confirmed that Linogliride
directly stimulates insulin secretion from the pancreas.

Experimental Methodologies: A General Overview

Due to the inability to access the full-text articles of the primary research, this section provides
a generalized overview of the experimental protocols typically employed in the studies cited.

Perfused Rat Pancreas Assay

This in vitro technique is crucial for studying the direct effects of compounds on pancreatic
hormone secretion.
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Experimental Procedure

Pancreas Isolation

:

Perfusion with Buffer
(containing glucose and test compounds)

:

Collection of Perfusate

:

Hormone Analysis (e.g., Insulin RIA)

Click to download full resolution via product page

Generalized workflow for a perfused pancreas experiment.

Protocol Outline:

e Animal Preparation: A rat is anesthetized, and the pancreas is surgically isolated along with
its arterial and venous connections.

e Cannulation: The celiac artery and portal vein are cannulated to allow for the inflow of
perfusion buffer and the collection of the effluent, respectively.

o Perfusion: The isolated pancreas is placed in a temperature-controlled chamber and
perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing glucose and
other nutrients.

» Drug Administration: Linogliride or other test compounds are introduced into the perfusion
buffer at specified concentrations and for defined durations.
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o Sample Collection: The effluent from the portal vein is collected at regular intervals.

o Hormone Quantification: The concentration of insulin and other hormones in the collected
samples is measured, typically using radioimmunoassay (RIA) or enzyme-linked
immunosorbent assay (ELISA).

Clinical Trial in NIDDM Patients

Clinical studies are essential to evaluate the safety and efficacy of a new drug in the target
patient population.

Clinical Trial Flow

Patient Screening — Baseline Measurements » | Drug Administration — .
and Enrollment "1 (e.g., Fasting Glucose, Insulin) "1 (Linogliride or Placebo) > Follow-up Assessments P> Data Analysis

Click to download full resolution via product page

Simplified representation of a clinical trial design.

Protocol Outline:

» Patient Recruitment: Patients with a confirmed diagnosis of NIDDM who meet specific
inclusion and exclusion criteria are enrolled in the study.

 Informed Consent: All participants provide written informed consent before any study-related
procedures are performed.

o Baseline Assessment: At the beginning of the trial, baseline measurements of key
parameters such as fasting plasma glucose, glycosylated hemoglobin (HbAlc), and insulin
levels are taken.

o Randomization and Blinding: Patients are randomly assigned to receive either Linogliride or
a placebo in a double-blind manner, where neither the patients nor the investigators know
the treatment assignment.
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o Treatment Period: Patients self-administer the study medication for a predefined period.

» Monitoring and Data Collection: Throughout the study, patients are monitored for adverse
events, and key efficacy parameters are measured at regular intervals.

 Statistical Analysis: At the conclusion of the trial, the data are unblinded and statistically
analyzed to compare the effects of Linogliride with those of the placebo.

Conclusion

Linogliride is a well-characterized insulin secretagogue that acts through the inhibition of
KATP channels in pancreatic (-cells. Its chemical structure and physicochemical properties
have been documented, and its mechanism of action is well-understood at the molecular level.
Clinical studies have confirmed its efficacy in lowering blood glucose levels in patients with
NIDDM. Although the development of Linogliride was discontinued, the study of its properties
has contributed to the broader understanding of KATP channel pharmacology and the
development of other insulin secretagogues. This technical guide provides a consolidated
resource for researchers and professionals in the field of diabetes drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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